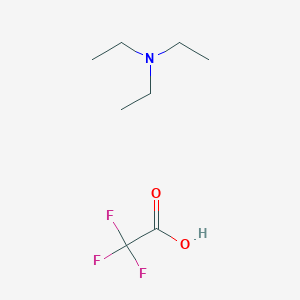

Triethylamin, Trifluoressigsäure

Übersicht

Beschreibung

Triethylamine, trifluoroacetic acid is a widely used reagent in various scientific fields, particularly in High-Performance Liquid Chromatography (HPLC). This solution is a combination of trifluoroacetic acid and triethylamine, both of which are known for their strong acidic and basic properties, respectively. The solution is colorless and completely

Wissenschaftliche Forschungsanwendungen

Chemische Transformationen

Trifluoressigsäure (TFA) wird häufig eingesetzt, um eine Vielzahl von chemischen Transformationen zu ermöglichen. Dazu gehören Umlagerungen, Schutzgruppenentfernungen, Kondensationen, Hydroarylierungen und Trifluoralkylierungen. Ihre starke Säure, ihre Wasserlöslichkeit und ihr niedriger Siedepunkt machen sie zu einem idealen Reagenz für diese Prozesse .

Synthese fluorierter Verbindungen

TFA wird bei der Synthese von Säurefluoriden und Alkylfluoriden verwendet. Sie wirkt als mildes und selektives Fluorierungsmittel. Dies ist besonders nützlich bei der Herstellung von vicinalen Difluoriden aus Epoxiden und 3-Fluorazetidin .

Arzneimittelforschung

In der Arzneimittelforschung werden TFA-verwandte Verbindungen zum Aufbau von funktionalisierten tertiären β-Fluoroalkylaminen eingesetzt. Diese fluorierten organischen Verbindungen sind aufgrund ihrer potenziellen Anwendungen in der Pharmazie, Agrochemie, Katalyse und Materialwissenschaft wertvoll .

Umweltbelastung

Obwohl TFA viele wissenschaftliche Anwendungen hat, ist sie auch ein bekannter persistenter Schadstoff in der Umwelt. Ihre Produktion durch den atmosphärischen Abbau von Fluorcarbonen wie einigen Fluorkohlenwasserstoffen (FKW) wurde als eine bedeutende Quelle identifiziert .

Wirkmechanismus

Target of Action

Triethylamine, trifluoroacetic acid, also known as N,N-diethylethanamine;2,2,2-trifluoroacetic acid or Trifluoroacetic acid-Triethylamine 2M:2M solution, primarily targets π-extended ketoenamine-substituted triphenylamines . These are a class of organic compounds that play a crucial role in various chemical reactions due to their unique structural and electronic properties .

Mode of Action

The compound interacts with its targets through a series of proton and electron transfer events . This interaction results in the formation of a radical cation, which is confirmed by electron paramagnetic resonance (EPR) spectroscopy . The radical cation formed by the oxidation of triphenylamine with trifluoroacetic acid is responsible for the unexpected near-infrared (NIR) absorption .

Biochemical Pathways

The biochemical pathway affected by this compound involves the absorption shift of π-extended ketoenamine-substituted triphenylamines from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to trifluoroacetic acid, while only a mild shift is observed in other studied acids .

Pharmacokinetics

Trifluoroacetic acid, due to its strong acidity and low boiling point, is extensively used in protecting groups-based synthetic strategies . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact its bioavailability.

Result of Action

The primary result of the action of trifluoroacetic acid and triethylamine is the induced absorption shift of π-extended ketoenamine-substituted triphenylamines . This shift in absorption can have significant implications in various applications, including materials chemistry .

Action Environment

The action of trifluoroacetic acid and triethylamine can be influenced by environmental factors. For instance, the presence of residual amounts of trifluoroacetic acid was reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays . Furthermore, trifluoroacetic acid is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBAQCENVXUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480604 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-49-9 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethylamine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.